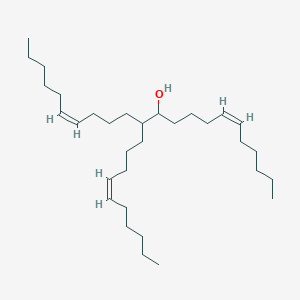

(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H60O |

|---|---|

Molecular Weight |

460.8 g/mol |

IUPAC Name |

(6Z,16Z)-12-[(Z)-dec-4-enyl]docosa-6,16-dien-11-ol |

InChI |

InChI=1S/C32H60O/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)32(33)30-27-24-21-18-15-12-9-6-3/h16-21,31-33H,4-15,22-30H2,1-3H3/b19-16-,20-17-,21-18- |

InChI Key |

ZBKUKFYUWKNADX-JFJOQQEJSA-N |

Isomeric SMILES |

CCCCC/C=C\CCCC(C(O)CCC/C=C\CCCCC)CCC/C=C\CCCCC |

Canonical SMILES |

CCCCCC=CCCCC(CCCC=CCCCCC)C(CCCC=CCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol CAS number 1450888-61-5

An In-depth Technical Guide to (6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol: A Key Intermediate in Lipid Nanoparticle Technology

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the novel lipid, this compound (CAS Number: 1450888-61-5). It is intended for researchers, scientists, and professionals in the field of drug development and lipid chemistry. The focus of this document is to elucidate the molecule's chemical characteristics, its pivotal role as a synthetic intermediate, and the functional implications of its derivatives in advanced drug delivery systems, particularly in the context of lipid nanoparticles (LNPs).

Introduction: The Emergence of a Novel Lipid Scaffold

The field of lipid-based drug delivery has seen exponential growth, largely driven by the success of mRNA vaccines. Central to this success are ionizable cationic lipids, which are critical components of lipid nanoparticles (LNPs) responsible for encapsulating and delivering nucleic acid payloads. This compound has emerged as a significant, albeit not widely known, player in this domain. While not an active therapeutic agent itself, it serves as a crucial synthetic intermediate for the creation of more complex functional lipids.[1][2][3] Its unique structural features, including a specific arrangement of double bonds and a hydroxyl group, make it a versatile scaffold for the synthesis of custom lipids with tailored properties for drug delivery applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis.

| Property | Value |

| CAS Number | 1450888-61-5 |

| Molecular Formula | C32H60O |

| Molecular Weight | 460.82 g/mol [2][4][5] |

| Appearance | Not specified, likely an oil or waxy solid |

| Solubility | Expected to be soluble in organic solvents |

| Storage | Recommended to be stored at -20°C in a dry, dark place[3][6] |

The molecule possesses a long hydrocarbon chain with three Z-configured double bonds, which introduce kinks in the structure, influencing its packing and the fluidity of lipid bilayers it may become a part of. The single hydroxyl group at the 11-position is a key functional handle for further chemical modifications.

Role as a Synthetic Intermediate: Gateway to Functional Lipids

The primary significance of this compound lies in its role as a precursor for the synthesis of functional lipids.[1][2][3] A notable example of a derivative is (6Z,16Z)-12-((Z)-Dec-4-enyl)docosa-6,16-dien-11-yl 5-(dimethylamino)pentanoate, also known as Genevant CL1.[7] This derivative is an ionizable cationic lipid, a class of molecules that are indispensable for the formulation of lipid nanoparticles for mRNA delivery.[7]

The synthesis of such derivatives typically involves the esterification of the hydroxyl group of the parent molecule with a functional headgroup. In the case of Genevant CL1, this headgroup is 5-(dimethylamino)pentanoic acid. This transformation is conceptually illustrated in the workflow below.

Figure 1: Conceptual workflow for the synthesis of a functional ionizable lipid from the parent scaffold.

Application in Lipid Nanoparticle (LNP) Technology

Lipid nanoparticles are advanced drug delivery vehicles composed of a lipid mixture that self-assembles into nanoparticles, encapsulating a therapeutic payload. The derivatives of this compound, such as ionizable cationic lipids, play a central role in the efficacy of these LNPs.

The Role of Ionizable Cationic Lipids

Ionizable cationic lipids are characterized by a pKa value that allows them to be positively charged at acidic pH and neutral at physiological pH. This property is crucial for:

-

Encapsulation: At a low pH during formulation, the positive charge on the lipid facilitates the complexation and encapsulation of negatively charged nucleic acids like mRNA.

-

Stability: At physiological pH in the bloodstream, the neutral charge of the lipid reduces toxicity and non-specific interactions with blood components, prolonging circulation time.

-

Endosomal Escape: Once the LNP is taken up by a cell into an endosome, the endosome's internal environment becomes more acidic. The lipid becomes protonated and positively charged, which is thought to disrupt the endosomal membrane and release the mRNA payload into the cytoplasm.

The general structure of an LNP and the role of its components are depicted below.

Figure 2: Components of a lipid nanoparticle and their functions in drug delivery.

Experimental Protocol: Formulation of Lipid Nanoparticles

The formulation of LNPs is a critical step that determines their size, stability, and encapsulation efficiency. A common method for LNP formulation is microfluidic mixing.

Objective: To formulate LNPs encapsulating a model nucleic acid using a lipid mixture containing a derivative of this compound.

Materials:

-

Ionizable cationic lipid (e.g., Genevant CL1)

-

Helper lipid (e.g., DOPE or DSPC)

-

Cholesterol

-

PEG-lipid (e.g., DMG-PEG 2000)

-

Model nucleic acid (e.g., mRNA or siRNA)

-

Ethanol

-

Aqueous buffer (e.g., citrate buffer, pH 4.0)

-

Dialysis buffer (e.g., PBS, pH 7.4)

-

Microfluidic mixing system

Procedure:

-

Lipid Stock Preparation:

-

Dissolve the ionizable cationic lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

-

Aqueous Phase Preparation:

-

Dissolve the nucleic acid in the aqueous buffer (e.g., citrate buffer, pH 4.0).

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

-

Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the two phases leads to the self-assembly of LNPs.

-

-

Purification and Buffer Exchange:

-

Collect the resulting LNP dispersion.

-

Dialyze the LNP dispersion against the dialysis buffer (e.g., PBS, pH 7.4) overnight to remove ethanol and exchange the buffer.

-

-

Characterization:

-

Measure the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

-

Determine the encapsulation efficiency of the nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Future Perspectives and Conclusion

This compound is a testament to the intricate molecular engineering that underpins modern drug delivery systems. While its direct biological activity is not the primary focus, its role as a versatile lipid scaffold is of paramount importance. The ability to functionalize its hydroxyl group allows for the creation of a diverse library of lipids with tunable properties. Future research will likely focus on synthesizing new derivatives with improved efficacy and safety profiles for the delivery of a wider range of therapeutic payloads, including gene editing tools and other biotherapeutics. The continued exploration of such novel lipid architectures will undoubtedly fuel the next generation of advanced drug delivery technologies.

References

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. 1450888-61-5 | (6Z,16Z)-12-((Z)-Dec-4-en-1-yl)docosa-6,16-dien-11-ol [aaronchem.com]

- 5. biocat.com [biocat.com]

- 6. 1450888-61-5|(6Z,16Z)-12-((Z)-Dec-4-en-1-yl)docosa-6,16-dien-11-ol|BLD Pharm [bldpharm.com]

- 7. (6Z,16Z)-12-((Z)-Dec-4-enyl)docosa-6,16-dien-11-yl 5-(dimethylamino)pentanoate | Liposome | 1450888-71-7 | Invivochem [invivochem.com]

synthesis pathway for (6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol

An In-Depth Technical Guide on the Synthesis of (6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol

Abstract

This compound is a complex, highly unsaturated lipid alcohol of significant interest as a synthetic intermediate for the development of advanced lipid nanoparticles (LNPs) used in novel drug delivery systems.[1][2][3] Its intricate structure, featuring a 32-carbon framework, three specific (Z)-alkene geometries, a secondary alcohol, and a key branching point, presents considerable synthetic challenges. This guide details a convergent and stereocontrolled pathway for its synthesis. The strategy hinges on two cornerstone reactions of modern organic synthesis: the Wittig reaction for the selective formation of the (Z)-alkenes and a Grignard reaction for the crucial coupling of two major fragments to construct the carbon skeleton and install the secondary alcohol.[4][5] This document provides a full retrosynthetic analysis, detailed experimental protocols for the synthesis of key intermediates, and a comprehensive discussion of the chemical principles underpinning the chosen synthetic route, aimed at researchers and professionals in organic synthesis and drug development.

Introduction and Synthetic Strategy

The target molecule is a C32 lipid containing three non-conjugated (Z)-alkenes and a secondary alcohol. The primary challenges in its synthesis are:

-

The convergent assembly of the large carbon skeleton.

-

The precise stereochemical control to install three (Z)-configured double bonds.

-

The construction of the sterically hindered C11-C12 bond, which bears both the hydroxyl group and a long-chain alkyl substituent.

Most syntheses of long-chain unsaturated alcohols, such as those found in insect pheromones, rely on robust and predictable reactions like Wittig olefinations, alkyne couplings, and organometallic additions.[6][7] Our proposed strategy adopts these principles, focusing on a convergent design to maximize efficiency. The molecule is conceptually disassembled into two primary fragments via a Grignard disconnection at the C11-C12 bond. These fragments, a C11 aldehyde and a C21 secondary alkyl halide, are then synthesized from simpler starting materials, with the critical (Z)-alkene moieties being installed via Wittig reactions.

Synthesis of Key Building Blocks

Synthesis of Aldehyde Fragment A: (6Z)-undec-6-enal

The first key intermediate is a C11 aldehyde containing one (Z)-alkene. The Wittig reaction is the method of choice for this transformation, as unstabilized phosphonium ylides react with aldehydes to give (Z)-alkenes with high selectivity.[8][9] The aldehyde functionality in the phosphonium ylide component must be protected to prevent self-reaction. A dimethyl acetal is a suitable protecting group as it is stable to the strongly basic conditions of ylide formation but is easily removed under mild acidic conditions.[10][11]

Experimental Protocol: Synthesis of (6Z)-undec-6-enal

-

Phosphonium Salt Formation:

-

A solution of 5-bromo-1,1-dimethoxypentane (1.0 eq) and triphenylphosphine (1.05 eq) in acetonitrile is heated at reflux for 24 hours.

-

The solvent is removed under reduced pressure, and the resulting crude solid is triturated with diethyl ether to yield [(5,5-dimethoxypentyl)triphenylphosphonium] bromide as a white solid.

-

-

Wittig Reaction:

-

The phosphonium salt (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cooled to -78 °C.

-

n-Butyllithium (1.1 eq, 2.5 M solution in hexanes) is added dropwise, and the resulting deep red solution is stirred for 1 hour at 0 °C to form the ylide.

-

The solution is re-cooled to -78 °C, and a solution of hexanal (1.0 eq) in anhydrous THF is added slowly.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

-

The crude product, 1,1-dimethoxy-(6Z)-undec-6-ene, is purified by flash column chromatography.

-

-

Acetal Deprotection:

-

The purified acetal is dissolved in a 4:1 mixture of THF and 1 M HCl.

-

The reaction is stirred at room temperature for 4 hours until TLC analysis indicates complete consumption of the starting material.

-

The reaction is neutralized with saturated aqueous NaHCO₃ and extracted with diethyl ether. The organic phase is dried and concentrated to afford the target aldehyde, (6Z)-undec-6-enal , which is used in the next step without further purification.

-

Synthesis of Halide Fragment B'

The second fragment is a complex C21 secondary bromide, which will be converted into the corresponding Grignard reagent. Its synthesis is achieved via a classical malonic ester alkylation sequence, which allows for the controlled formation of a C-C bond at a single carbon center.

Experimental Protocol: Synthesis of Halide Fragment B'

-

Preparation of Alkyl Halides:

-

Two long-chain bromides are required: 1-bromo-(Z)-dec-4-ene and 1-bromo-(Z)-undec-6-ene.

-

Each is synthesized using a Wittig reaction analogous to the one described in Section 2.1.

-

For 1-bromo-(Z)-dec-4-ene: Use the ylide from (4-bromobutyl)triphenylphosphonium bromide and hexanal.

-

For 1-bromo-(Z)-undec-6-ene: Use the ylide from (5-bromopentyl)triphenylphosphonium bromide and hexanal.

-

-

-

Sequential Malonic Ester Alkylation:

-

Sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in absolute ethanol under argon.

-

Diethyl malonate (1.0 eq) is added, followed by 1-bromo-(Z)-dec-4-ene (1.0 eq). The mixture is heated at reflux for 8 hours.

-

A second equivalent of sodium ethoxide is added at room temperature, followed by 1-bromo-(Z)-undec-6-ene (1.0 eq). The mixture is refluxed for another 12 hours.

-

The solvent is evaporated, and the residue is partitioned between water and diethyl ether. The organic layer is dried and concentrated to yield the crude dialkylated malonic ester.

-

-

Hydrolysis and Decarboxylation:

-

The crude ester is heated at reflux in a solution of KOH in ethanol/water for 12 hours to saponify the esters.

-

The solution is cooled and acidified to pH 1 with concentrated HCl, causing the dicarboxylic acid to precipitate.

-

The isolated dicarboxylic acid is heated to 150-160 °C until gas evolution (CO₂) ceases, yielding the target carboxylic acid.

-

-

Conversion to Bromide (Hunsdiecker-type Reaction):

-

The carboxylic acid (1.0 eq) is converted to its thionoester by reacting with N-hydroxypyridine-2-thione and DCC.

-

The resulting ester is then treated with bromotrichloromethane in an inert solvent and irradiated with a tungsten lamp to initiate a radical chain reaction, affording the desired secondary bromide, Halide B' . This product is purified by column chromatography.

-

Final Assembly and Purification

The final stage of the synthesis involves coupling the two main fragments using a Grignard reaction. This reaction forms the C11-C12 bond and simultaneously generates the secondary alcohol functionality.[12][13][14]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. tebubio.com [tebubio.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 12. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide on (6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol: A Pivotal Intermediate in the Synthesis of Advanced Ionizable Lipids for mRNA Delivery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The advent of mRNA-based therapeutics and vaccines has been largely enabled by sophisticated delivery systems, primarily lipid nanoparticles (LNPs). At the heart of these LNPs are ionizable lipids, which are critical for encapsulating and facilitating the intracellular delivery of mRNA. This technical guide provides a comprehensive overview of (6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol , a complex branched, unsaturated alcohol that serves as a crucial intermediate in the synthesis of advanced ionizable lipids, such as Genevant CL1. We will delve into its chemical properties, a proposed synthetic pathway with detailed protocols, and its ultimate application in the formulation of LNPs for therapeutic applications.

Introduction: The Central Role of Ionizable Lipids in LNP Technology

Lipid nanoparticles are multi-component systems designed to protect and transport nucleic acids to target cells. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.[1][2] The ionizable lipid is arguably the most critical component, as it is positively charged at a low pH, which facilitates the encapsulation of negatively charged mRNA, and is neutral at physiological pH, reducing toxicity.[] Upon endocytosis into the target cell, the acidic environment of the endosome protonates the ionizable lipid, promoting the release of the mRNA payload into the cytoplasm.[]

The efficacy of an LNP system is highly dependent on the chemical structure of its ionizable lipid.[4] This has led to the development of a diverse range of these lipids with varying tail lengths, degrees of unsaturation, and head groups to optimize delivery to specific tissues and cell types. This compound represents a key building block for a new generation of highly effective ionizable lipids.

Physicochemical Properties of this compound

This long-chain, branched, and unsaturated alcohol possesses a unique molecular architecture that is instrumental in the properties of the final ionizable lipid.

| Property | Value | Source |

| Molecular Formula | C32H60O | [5] |

| Molecular Weight | 460.82 g/mol | [5] |

| CAS Number | 1450888-61-5 | [5] |

| Appearance | Predicted to be an oil at room temperature | Inferred from structure |

| Solubility | Soluble in common organic solvents like ethanol, chloroform, and ethyl acetate | Inferred from structure |

The presence of three (Z)-alkene moieties and a branched structure contributes to the fluidity of the lipid, a crucial factor for the fusogenicity of the resulting LNP and subsequent endosomal escape of the mRNA payload.

Synthesis of this compound: A Proposed Synthetic Pathway

A definitive, publicly available synthesis for this specific alcohol is not readily found in the literature, likely due to its proprietary nature in the context of LNP technology. However, based on established principles of organic synthesis, a plausible and efficient retrosynthetic analysis can be devised.

Retrosynthetic Analysis

The target molecule is a secondary alcohol with a complex branched structure. A logical disconnection point is the carbon-carbon bond adjacent to the hydroxyl group, suggesting a Grignard reaction between an aldehyde and an organometallic reagent. The three unsaturated alkyl chains can be constructed using Wittig reactions or organocuprate couplings to ensure the desired (Z)-stereochemistry.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Workflow

The proposed synthesis involves the preparation of two key fragments, an aldehyde and an alkyl halide, followed by their coupling via a Grignard reaction.

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of (Z)-dec-4-enal (Aldehyde Fragment)

-

Wittig Reaction for (Z)-alkene formation:

-

To a suspension of (pentyl)triphenylphosphonium bromide in anhydrous THF at -78 °C, add n-butyllithium dropwise.

-

Stir the resulting red ylide solution for 1 hour at 0 °C.

-

Cool the reaction mixture back to -78 °C and add a solution of 4-oxobutanal.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

-

Purify the crude product by column chromatography to yield (Z)-dec-4-enal. The use of a non-stabilized ylide favors the formation of the Z-alkene.[6][7][8]

-

Protocol 2: Synthesis of ((6Z,16Z)-docosa-6,16-dien-11-yl)bromide (Alkyl Halide Fragment)

This fragment can be synthesized in a convergent manner, for example, by coupling two smaller fragments using an organocuprate reaction.[9][10][11]

-

Preparation of a C11 fragment with a terminal alkyne and a protected alcohol.

-

Preparation of a C11 fragment with a terminal alkene and a leaving group (e.g., tosylate).

-

Organocuprate Coupling:

-

Deprotonate the terminal alkyne of the C11 fragment with a strong base (e.g., n-BuLi).

-

Transmetalate with a copper(I) salt (e.g., CuI) to form the organocuprate.

-

Add the C11 fragment with the leaving group to the organocuprate solution.

-

Allow the reaction to proceed to form the C22 carbon skeleton.

-

-

Lindlar Hydrogenation:

-

Subject the resulting diyne to hydrogenation over Lindlar's catalyst to selectively form the (Z,Z)-dienes.

-

-

Functional Group Interconversion:

-

Deprotect the alcohol and convert it to a bromide using a suitable brominating agent (e.g., PBr3 or CBr4/PPh3).

-

Protocol 3: Grignard Coupling to form this compound

-

Grignard Reagent Formation:

-

Grignard Reaction:

-

Cool the Grignard reagent to 0 °C.

-

Add a solution of (Z)-dec-4-enal in anhydrous diethyl ether dropwise.

-

Stir the reaction at room temperature for several hours.

-

Quench the reaction by slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the target molecule, this compound.

-

Application in the Synthesis of Ionizable Lipids for LNP-mRNA Formulations

The synthesized alcohol, this compound, serves as the hydrophobic lipid tail portion of the final ionizable lipid. The hydroxyl group provides a reactive handle for the attachment of a polar, ionizable headgroup.

Conversion to Genevant CL1

A likely subsequent step is the esterification of the alcohol with a suitable carboxylic acid derivative containing an ionizable amine. For instance, reaction with 5-(dimethylamino)pentanoyl chloride would yield (6Z,16Z)-12-((Z)-Dec-4-enyl)docosa-6,16-dien-11-yl 5-(dimethylamino)pentanoate, also known as Genevant CL1 or Lipid 10.[17][18][19][20] This ionizable lipid has demonstrated high efficacy in LNP-mediated mRNA delivery.[17]

Role in Lipid Nanoparticle Formulation

The final ionizable lipid, derived from our intermediate, is then formulated with other lipid components to form LNPs.

Caption: Simplified structure of a lipid nanoparticle (LNP).

The unique branched and unsaturated structure of the lipid tails derived from this compound is believed to contribute to the formation of non-lamellar lipid phases within the endosome, which facilitates membrane disruption and the release of the mRNA cargo.

Conclusion

This compound is a sophisticated and crucial intermediate in the synthesis of state-of-the-art ionizable lipids for LNP-based drug delivery. Its complex structure, featuring multiple (Z)-alkenes and a branched alkyl chain, highlights the intricate molecular engineering required to create highly effective non-viral vectors for nucleic acid therapeutics. The proposed synthetic pathway, utilizing established and reliable organic chemistry reactions, provides a roadmap for the laboratory-scale production of this important building block. As the field of mRNA therapeutics continues to expand, the demand for novel and highly efficient delivery systems will undoubtedly grow, further emphasizing the importance of versatile intermediates like the one discussed in this guide.

References

-

Systematic Design, Synthesis, and Evaluation of Ionizable Lipids for Lipid Nanoparticles Delivering mRNA. DSpace Repository. Available at: [Link]

-

Lipid Nanoparticle Synthesis Service. Creative Biolabs. Available at: [Link]

-

Novel synthesized ionizable lipid for LNP-mediated P2X7siRNA to inhibit migration and induce apoptosis of breast cancer cells. PMC - NIH. Available at: [Link]

-

Genevant Sciences: Home. Genevant Sciences. Available at: [Link]

-

Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. PMC - NIH. Available at: [Link]

-

Characteristics, Synthesis and Applications of solid lipid nanoparticles (SLNs). Longdom. Available at: [Link]

-

R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. Available at: [Link]

-

Overview of ionizable lipid synthesis. (A) Synthesis of epoxides via an... ResearchGate. Available at: [Link]

-

LNP synthesis: Overview of the manufacturing methods. Inside Therapeutics. Available at: [Link]

-

Reactions of organocopper reagents. Wikipedia. Available at: [Link]

-

Stereochemically controlled synthesis of unsaturated alcohols by the Horner–Wittig reaction. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

Genevant Sciences and Arbutus Biopharma Initiate International Patent Infringement Enforcement Actions Against Moderna. Genevant Sciences. Available at: [Link]

-

Patents Assigned to GENEVANT SCIENCES GMBH. Justia Patents. Available at: [Link]

-

MAPPING INNOVATION IN mRNA DELIVERY THROUGH PATENT TRENDS. CAS. Available at: [Link]

-

Lipids used for the formulation of lipid nanoparticles (LNPs). Bio-Synthesis. Available at: [Link]

-

Moderna sued over Covid-19 vaccine-related patents. Chemistry World. Available at: [Link]

-

Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. Available at: [Link]

-

Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. Available at: [Link]

-

Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. Available at: [Link]

-

Gilman Reagent (Organocuprates). Organic Chemistry Tutor. Available at: [Link]

-

The Grignard Reaction Mechanism. Chemistry Steps. Available at: [Link]

-

Wittig reaction. Wikipedia. Available at: [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

-

This compound. Tebubio. Available at: [Link]

-

Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

-

The Grignard Reaction | Synthesis of Alcohols. YouTube. Available at: [Link]

-

17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. NC State University Libraries. Available at: [Link]

-

Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

-

Genevant LIPID CL1|Ionizable Lipid for LNP. DC Chemicals. Available at: [Link]

-

Retrosynthesis Revisted. OpenOChem Learn. Available at: [Link]

-

Retrosynthesis of Alcohols. Oregon State University. Available at: [Link]

-

Synthesis of All-Z-1,6,9,12,15-Octadecapenten-3-one, A Vinyl Ketone Polyunsaturated Marine Natural Product Isolated from Callysponga sp. PMC - NIH. Available at: [Link]

-

Practice Problem: Retrosynthesis of an Alcohol. YouTube. Available at: [Link]

-

Retrosynthetic Analysis of Alcohol | Example #8 | Organic Chemistry. YouTube. Available at: [Link]

-

Retrosynthesis Practice: Alcohols and Ethers. YouTube. Available at: [Link]

- US20220001029A1 - Lipid nanoparticle formulations. Google Patents.

Sources

- 1. longdom.org [longdom.org]

- 2. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]

- 4. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. Grignard Reaction [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

- 16. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. Genevant LIPID CL1|Ionizable Lipid for LNP [dcchemicals.com]

- 18. medkoo.com [medkoo.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Discovery and Origin of Novel Long-Chain Dienols in Lipid Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain acyclic lipids, including alcohols and diols, represent a structurally diverse class of molecules with significant biological and geochemical relevance. Among these, long-chain dienols—aliphatic chains featuring a terminal alcohol and two double bonds—are a subject of growing interest. This guide provides a comprehensive technical overview of the discovery, proposed biosynthetic origins, and analytical methodologies pertinent to these novel lipids. We synthesize current field insights, focusing on the enzymatic machinery and metabolic pathways hypothesized to govern their formation in microalgae, particularly within the genus Nannochloropsis. Detailed experimental protocols for extraction, identification, and pathway elucidation are presented to equip researchers with the practical knowledge required to advance this area of lipid science.

Introduction: The Emergence of Novel Long-Chain Alkenols

Long-chain alkyl diols (LCDs) and long-chain alkenols (LCAs) are lipids characterized by n-alkyl chains of 28 to 32 carbons with one or two hydroxyl groups.[1] Initially identified in sediments, their discovery in marine and freshwater microalgae, such as those from the class Eustigmatophyceae, marked a significant step in understanding their biological origin.[2] Long-chain dienols are a specific subclass of LCAs containing two degrees of unsaturation in the alkyl chain.

The structural uniqueness of these molecules, particularly the position of the hydroxyl groups and double bonds, suggests specific enzymatic control over their synthesis. Their relative stability has made them valuable biomarkers for paleoclimatology studies, but their precise physiological functions are still being unraveled.[1] Evidence suggests they are not primarily storage lipids but rather structural components, potentially contributing to the protective outer cell wall of their source organisms.[3] This guide delves into the biochemical questions surrounding their origin: What precursors are used? Which enzymes catalyze their formation? And how can we reliably study them?

The Putative Biosynthetic Pathway: From Fatty Acid to Dienol

The biosynthesis of long-chain dienols, while not fully elucidated, is hypothesized to be a specialized extension of fatty acid synthesis.[3][4] Research, primarily on the closely related LCDs and monounsaturated LCAs in Nannochloropsis species, provides a robust framework for understanding their formation.[5] The pathway likely begins with common C14-C18 fatty acid precursors and proceeds through iterative elongation and modification steps.[3][4]

The proposed pathway involves three key enzymatic stages:

-

Initiation and Elongation: Starting with a pool of C14-C18 acyl-CoAs, the carbon backbone is extended.

-

Modification (Hydroxylation & Desaturation): Introduction of mid-chain hydroxyl groups and double bonds.

-

Terminal Reduction: Conversion of the terminal carboxylic acid to a primary alcohol.

Isotope labeling studies using ¹³C-labeled substrates have confirmed that C14-C18 fatty acids are indeed the precursors for the long-chain backbone of these lipids.[4][5]

Key Enzymatic Players and Their Hypothesized Roles

The synthesis of these complex lipids requires a coordinated effort of several enzyme families. While direct enzymatic evidence for every step is still forthcoming, genomic and transcriptomic analyses of organisms like Nannochloropsis have identified strong candidates.[3][5]

| Enzyme Family | Putative Role in Dienol Synthesis | Rationale & Supporting Evidence |

| Polyketide Synthases (PKSs) | Catalyze incomplete fatty acid elongation, leading to the formation of 3-hydroxy fatty acid intermediates.[4][5] | Nannochloropsis genomes contain multiple PKS genes.[5] PKSs are known for their ability to generate diverse lipid structures by controlling reduction steps during chain elongation. |

| 3-Hydroxyacyl Dehydratases (HADs) | Introduce the first double bond, likely forming a Δ2 or Δ3 monounsaturated fatty acid intermediate.[4][5] | HADs are canonical enzymes in fatty acid synthesis that catalyze dehydration. Their involvement here suggests a modification of the standard pathway to retain an unsaturation early on. |

| Fatty Acid Elongases (FAEs) | Elongate the monounsaturated and hydroxylated intermediates to their final chain length (e.g., C30, C32).[4][5] | FAE complexes are the primary machinery for producing very-long-chain fatty acids (VLCFAs) in eukaryotes.[6] |

| Fatty Acid Desaturases (FADs) | Introduce the second double bond at a specific position along the elongated fatty acid chain to create the "dienoic" precursor. | The biosynthesis of any polyunsaturated fatty acid requires desaturase enzymes to introduce additional double bonds.[7][8] The presence of a dienol necessitates such an enzymatic step. |

| Reductases | Reduce the terminal carboxyl group of the long-chain dienoic acid precursor to a primary alcohol, completing the synthesis. | The final step in forming an alkanol from a fatty acid is a reduction. The specific enzymes in Nannochloropsis are unclear, but likely involve a carboxylic acid reductase (CAR) or a similar enzyme system.[4][5] |

Methodologies for the Study of Long-Chain Dienols

Investigating novel lipids requires a multi-faceted analytical approach, from initial extraction to final structural confirmation. The protocols described here represent a self-validating workflow designed to ensure accuracy and reproducibility.

Experimental Workflow Overview

The logical flow for dienol analysis begins with isolating the total lipid content from the source organism, followed by fractionation to isolate the alcohol class, and finally, structural identification using spectrometric techniques.

Protocol 1: Total Lipid Extraction

This protocol is based on the robust Bligh and Dyer method, modified for microalgal biomass.

Rationale: This single-phase extraction ensures intimate contact between the solvent mixture and the cellular matrix, maximizing the recovery of both polar and non-polar lipids. The subsequent addition of water creates a phase separation, partitioning lipids into the chloroform layer.

Methodology:

-

Homogenization: Start with 1-2 g of lyophilized cell biomass. Homogenize in a solvent mixture of chloroform:methanol:water (1:2:0.8 v/v/v).

-

Extraction: Stir the homogenate for 1-2 hours at room temperature to allow for complete extraction.

-

Phase Separation: Add additional chloroform and water to the mixture to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water). Centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.

-

Collection: Carefully collect the lower chloroform layer containing the total lipid extract (TLE).

-

Drying: Dry the TLE under a stream of nitrogen gas and determine the total lipid yield gravimetrically.

Protocol 2: Isolation of the Dienol Fraction

Rationale: Saponification (alkaline hydrolysis) is essential to cleave ester linkages, liberating the dienols from complex lipids like wax esters. Subsequent column chromatography separates lipids by polarity, allowing for the isolation of the alcohol fraction.

Methodology:

-

Saponification: Redissolve the TLE in a 6% KOH in methanol solution. Heat at 80°C for 2 hours.

-

Neutral Extraction: After cooling, add n-hexane and water. Shake vigorously and allow phases to separate. The upper hexane layer contains the neutral lipids, including the free dienols. Repeat the hexane extraction three times.

-

Column Preparation: Prepare a silica gel column (2% deactivated) in a non-polar solvent like hexane.

-

Fractionation: Load the concentrated neutral lipid fraction onto the column. Elute with solvents of increasing polarity:

-

Fraction 1 (Hydrocarbons): Elute with 100% hexane.

-

Fraction 2 (Ketones): Elute with 9:1 hexane:dichloromethane.

-

Fraction 3 (Alcohols/Dienols): Elute with 1:1 hexane:dichloromethane.

-

-

Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to confirm the presence of the alcohol fraction.

Protocol 3: Identification by GC-MS

Rationale: Gas chromatography requires volatile analytes. The hydroxyl groups of dienols make them non-volatile. Derivatization with a silylating agent like BSTFA converts the -OH groups to -OTMS (trimethylsilyl) ethers, which are volatile and thermally stable for GC analysis. Mass spectrometry provides fragmentation patterns that act as a chemical fingerprint for identification.[9]

Methodology:

-

Derivatization: Dry the isolated alcohol fraction under nitrogen. Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 60°C for 30 minutes.

-

GC-MS Setup:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector: 280°C, splitless mode.

-

Oven Program: 70°C hold for 2 min, ramp to 130°C at 20°C/min, then ramp to 320°C at 4°C/min, hold for 20 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS Analysis:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-800.

-

-

Identification: Identify TMS-derivatized dienols by their retention times and characteristic mass spectra, including the molecular ion (M+) and key fragmentation ions resulting from cleavage near the silylated hydroxyl group.

Conclusion and Future Directions

The study of novel long-chain dienols is a compelling frontier in lipid biochemistry. While their biosynthetic pathway is beginning to be outlined through genomic analysis and isotopic labeling, significant questions remain.[3][5] The definitive identification and characterization of the specific desaturases and reductases involved are critical next steps. This will require a combination of gene knockout studies, heterologous expression of candidate enzymes, and in vitro enzyme assays.[8][10] Understanding the regulation of this pathway, particularly in response to environmental stressors like light and nutrient availability, will provide deeper insights into the physiological role of these unique lipids.[11][12] The robust methodologies detailed in this guide provide a solid foundation for researchers to tackle these questions, paving the way for potential applications in biotechnology and drug development.

References

-

Hamilton, M. L., et al. (2014). Metabolic engineering of Phaeodactylum tricornutum for the enhanced accumulation of omega-3 long chain polyunsaturated fatty acids. Metabolic Engineering. Available at: [Link]

-

Hamilton, M. L., et al. (2016). Heterotrophic Production of Omega-3 Long-Chain Polyunsaturated Fatty Acids by Trophically Converted Marine Diatom Phaeodactylum tricornutum. PLOS ONE. Available at: [Link]

-

Hamilton, M. L., et al. (2014). Pathways for the biosynthesis of LC-PUFAs in P. tricornutum. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2017). Enrichment of Long-Chain Polyunsaturated Fatty Acids by Coordinated Expression of Multiple Metabolic Nodes in the Oleaginous Microalga Phaeodactylum tricornutum. ACS Synthetic Biology. Available at: [Link]

-

Balzano, S., et al. (2017). Impact of culturing conditions on the abundance and composition of long chain alkyl diols in species of the genus Nannochloropsis. Organic Geochemistry. Available at: [Link]

-

Balzano, S., et al. (2019). Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae). Plant and Cell Physiology. Available at: [Link]

-

Ma, Y., et al. (2015). Lipid Production from Nannochloropsis. Marine Drugs. Available at: [Link]

-

Li, Y., et al. (2014). Choreography of Transcriptomes and Lipidomes of Nannochloropsis Reveals the Mechanisms of Oil Synthesis in Microalgae. The Plant Cell. Available at: [Link]

-

Ma, Y., et al. (2015). Lipid Production from Nannochloropsis. ResearchGate. Available at: [Link]

-

Poliner, E., et al. (2023). Nannochloropsis as an Emerging Algal Chassis for Light-Driven Synthesis of Lipids and High-Value Products. International Journal of Molecular Sciences. Available at: [Link]

-

Balzano, S., et al. (2019). Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae). Plant and Cell Physiology. Available at: [Link]

-

Xu, Y., et al. (2022). Effects of Structural and Compositional Changes of Nanochloropsis oceania after Enzyme Treatment on EPA-Rich Lipids Extraction. Marine Drugs. Available at: [Link]

-

Balzano, S., et al. (2019). Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae). PubMed. Available at: [Link]

-

Beller, H. R., et al. (2010). Genes Involved in Long-Chain Alkene Biosynthesis in Micrococcus luteus. Applied and Environmental Microbiology. Available at: [Link]

-

Rezanka, T., & Dembitsky, V. M. (2000). Analysis of very long chain polyunsaturated fatty acids using high-performance liquid chromatography - atmospheric pressure chemical ionization mass spectrometry. Biochemical Systematics and Ecology. Available at: [Link]

-

Sorigué, D., et al. (2016). Microalgae Synthesize Hydrocarbons from Long-Chain Fatty Acids via a Light-Dependent Pathway. Plant Physiology. Available at: [Link]

-

Beller, H. R., et al. (2010). Identification of Genes Essential to Long-Chain Alkene Biosynthesis in Micrococcus luteus. eScholarship. Available at: [Link]

-

de Bar, M. W., et al. (2016). Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment. Semantic Scholar. Available at: [Link]

-

Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. BMC Biochemistry. Available at: [Link]

-

Libisch, B., et al. (2020). Determination of very long-chain polyunsaturated fatty acids from 24 to 44 carbons in eye, brain and gonads of farmed fish. Scientific Reports. Available at: [Link]

-

Beller, H. R., et al. (2010). Genes Involved in Long-Chain Alkene Biosynthesis in Micrococcus luteus. ResearchGate. Available at: [Link]

-

Qiu, X., et al. (2020). Molecular mechanisms for biosynthesis and assembly of nutritionally important very long chain polyunsaturated fatty acids in microorganisms. Progress in Lipid Research. Available at: [Link]

-

Sorigué, D., et al. (2016). Microalgae Synthesize Hydrocarbons from Long-Chain Fatty Acids via a Light-Dependent Pathway. PubMed. Available at: [Link]

-

Xu, Y. J., et al. (2015). Occurrence of long-chain n-alkenols, diols, keto-ols and sec-alkanols in a sediment core from a hypereutrophic, freshwater lake. ResearchGate. Available at: [Link]

-

Swiezewska, E., & Danik, M. (2005). Chromatography of long chain alcohols (polyprenols) from animal and plant sources. ResearchGate. Available at: [Link]

Sources

- 1. Improvement of Neutral Lipid and Polyunsaturated Fatty Acid Biosynthesis by Overexpressing a Type 2 Diacylglycerol Acyltransferase in Marine Diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Towards the Industrial Production of Omega-3 Long Chain Polyunsaturated Fatty Acids from a Genetically Modified Diatom Phaeodactylum tricornutum | PLOS One [journals.plos.org]

- 11. Heterotrophic Production of Omega-3 Long-Chain Polyunsaturated Fatty Acids by Trophically Converted Marine Diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

The Enigmatic World of Unsaturated Docosadienols: A Technical Guide to Their Potential Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsaturated docosadienols, 22-carbon fatty alcohols containing two double bonds, represent a largely unexplored class of lipid molecules. While their more famous cousins, the docosanoids derived from docosahexaenoic acid (DHA), have been extensively studied for their roles as potent signaling molecules in inflammation resolution and neuroprotection, the biological significance of docosadienols remains an open frontier. This technical guide aims to synthesize the current, albeit limited, understanding of unsaturated docosadienols, drawing parallels from related long-chain unsaturated fatty alcohols and acids to illuminate their potential biological relevance. We will delve into the hypothetical biosynthetic pathways, explore putative physiological functions, and provide a framework for the analytical strategies required to isolate, identify, and quantify these elusive molecules. This document is intended to serve as a foundational resource for researchers poised to investigate the biological roles of unsaturated docosadienols and unlock their potential as novel therapeutic targets.

Introduction: The Untapped Potential of Long-Chain Unsaturated Alcohols

The field of lipidomics has unveiled a staggering diversity of lipid molecules that function not merely as structural components of membranes or energy storage depots, but as critical signaling mediators that regulate a vast array of physiological and pathological processes. Among these, the C22 long-chain unsaturated fatty acids, particularly the omega-3 fatty acid docosahexaenoic acid (DHA), have garnered significant attention. DHA is the precursor to a family of specialized pro-resolving mediators (SPMs), including resolvins and protectins, which actively orchestrate the resolution of inflammation.

While the focus has largely been on fatty acids and their derivatives, the corresponding fatty alcohols, such as unsaturated docosadienols, have remained in the scientific shadows. However, emerging evidence suggests that long-chain unsaturated fatty alcohols can exert biological effects, for instance, by modulating membrane fluidity and influencing cellular processes like platelet aggregation[1]. The structural diversity of docosadienols, arising from the varied positions and configurations (cis/trans) of their two double bonds, hints at a potential for a rich and nuanced biology, where different isomers may possess distinct functions.

This guide will navigate the current landscape of knowledge, starting with the fundamental principles of isomerism in these molecules and proceeding to their potential biosynthesis, biological activities, and the critical analytical methodologies required for their study.

The Structural Tapestry: Isomerism in Docosadienols and Its Implications

The biological activity of lipid signaling molecules is exquisitely dependent on their precise three-dimensional structure. For docosadienols, the location and geometric configuration of the two double bonds are critical determinants of their potential function.

A docosadienol molecule (C22H42O) can have numerous positional and geometric isomers. For example, the double bonds can be located at various positions along the 22-carbon chain, and each double bond can exist in either a cis (Z) or trans (E) configuration. This leads to a vast number of potential isomers, each with a unique shape that could dictate its interaction with enzymes, receptors, and cell membranes.

It is this isomeric complexity that underscores the importance of high-resolution analytical techniques for their separation and identification, a topic we will explore in detail in a later section.

Putative Biosynthetic Pathways: From Fatty Acids to Fatty Alcohols

While the specific enzymatic machinery for docosadienol biosynthesis in mammals has not been definitively elucidated, we can extrapolate from known pathways of long-chain fatty acid and fatty alcohol metabolism. The biosynthesis of long-chain diols has been demonstrated in microorganisms and phytoplankton, often originating from fatty acid precursors[2][3][4][5].

A plausible biosynthetic route for docosadienols in higher organisms would likely involve the following key steps:

-

Synthesis of a Docosadienoic Acid Precursor: This would begin with the dietary intake of essential fatty acids like linoleic acid or alpha-linolenic acid, followed by a series of elongation and desaturation reactions catalyzed by fatty acid elongases (ELOVLs) and fatty acid desaturases (FADS).

-

Reduction to a Docosadienal Intermediate: The resulting docosadienoic acid would then be activated to its coenzyme A (CoA) thioester, docosadienoyl-CoA. This activated fatty acid could then be reduced to a docosadienal by a fatty acyl-CoA reductase.

-

Final Reduction to Docosadienol: The docosadienal intermediate would then be further reduced to the final docosadienol product by an alcohol dehydrogenase or an aldehyde reductase.

dot graph "Putative Biosynthesis of Unsaturated Docosadienols" { graph [rankdir="LR", splines=ortho, nodesep=0.5, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} A putative biosynthetic pathway for unsaturated docosadienols.

Potential Biological Functions: Exploring the Possibilities

Given the dearth of direct research on docosadienols, their potential biological functions must be inferred from the activities of structurally related molecules.

Modulation of Membrane Properties

Long-chain unsaturated fatty alcohols are known to insert into cellular membranes, where they can alter membrane fluidity[1]. This can have profound effects on the function of membrane-bound proteins, such as receptors and ion channels. By subtly altering the lipid microenvironment, docosadienols could influence a variety of cellular signaling events.

Precursors to Novel Signaling Molecules

It is plausible that docosadienols serve as precursors to a new class of bioactive lipid mediators. Similar to how DHA is metabolized by lipoxygenases (LOX) and cyclooxygenases (COX) to generate pro-resolving mediators, docosadienols could be enzymatically oxidized to produce a variety of hydroxylated, epoxidized, or other derivatized molecules with potent signaling activities.

Role in Inflammation and Immunity

Given the established role of docosanoids in inflammation, it is conceivable that docosadienols or their metabolites could also participate in the regulation of inflammatory responses. They might act as anti-inflammatory agents, akin to the SPMs derived from DHA, or they could potentially have pro-inflammatory roles, depending on their specific structure and the cellular context.

Pheromonal and Allelochemical Functions

In the broader biological context, long-chain unsaturated alcohols are known to function as pheromones in insects and as components of plant waxes[6][7][8]. While speculative, it is possible that docosadienols could have roles in chemical communication in certain organisms.

Analytical Strategies: A Roadmap for Discovery

The study of unsaturated docosadienols is critically dependent on robust analytical methodologies for their extraction, separation, identification, and quantification from complex biological matrices.

Extraction from Biological Samples

A standard approach for lipid extraction, such as a modified Folch or Bligh-Dyer method using a chloroform/methanol solvent system, would be a suitable starting point. Solid-phase extraction (SPE) can be employed for further purification and fractionation of the lipid extract to enrich for the less polar alcohol fraction.

Separation of Isomers

The separation of the various positional and geometric isomers of docosadienols is a significant analytical challenge.

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a powerful technique for separating and quantifying fatty alcohols. Derivatization of the alcohol group, for example, by silylation, is often necessary to improve volatility and chromatographic performance. The use of high-resolution capillary columns is essential for resolving closely related isomers.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate docosadienol isomers based on their polarity. Chiral HPLC may be necessary for the resolution of enantiomers if chiral centers are present in any metabolites[9].

Identification and Structural Elucidation

-

Mass Spectrometry (MS): GC-MS is a cornerstone for the identification of fatty alcohols. The fragmentation patterns of the derivatized docosadienols in the mass spectrometer can provide information about the carbon chain length and the presence of the alcohol group. Determining the exact positions of the double bonds often requires further derivatization, such as with dimethyl disulfide (DMDS), to yield characteristic fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation of novel docosadienol isomers, particularly for determining the geometry of the double bonds, NMR spectroscopy is the gold standard. While requiring larger amounts of purified material, 1H and 13C NMR can provide unambiguous structural information[10][11][12][13][14].

Quantification

For accurate quantification, stable isotope-labeled internal standards are highly recommended. A deuterated or 13C-labeled docosadienol of a known isomeric structure would be ideal. In its absence, a structurally similar long-chain unsaturated fatty alcohol can be used.

Table 1: Comparison of Analytical Techniques for Docosadienol Analysis

| Technique | Advantages | Disadvantages |

| GC-MS | High sensitivity, excellent separation of volatile compounds, established libraries for fatty acid derivatives. | Requires derivatization, may not resolve all geometric isomers. |

| HPLC-MS | Suitable for less volatile compounds, can be coupled with chiral columns. | May have lower resolution for positional isomers compared to GC. |

| NMR | Provides definitive structural information, non-destructive. | Requires larger sample amounts, lower sensitivity than MS. |

dot graph "Analytical Workflow for Docosadienol Research" { graph [rankdir="TB", splines=ortho, nodesep=0.4, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} A proposed analytical workflow for the investigation of unsaturated docosadienols.

Future Directions and Conclusion

The study of unsaturated docosadienols is in its infancy. The path forward will require a multidisciplinary approach, combining organic synthesis to produce authentic standards of various isomers, advanced analytical chemistry to detect and quantify these molecules in biological systems, and molecular and cellular biology to elucidate their functions.

Key questions to be addressed include:

-

Are unsaturated docosadienols present in mammalian tissues, and if so, which isomers are most abundant?

-

What are the specific enzymes responsible for their biosynthesis and metabolism?

-

Do docosadienols or their metabolites bind to specific receptors to initiate signaling cascades?

-

What are the physiological and pathophysiological roles of these molecules, particularly in the context of inflammation, immunity, and metabolic diseases?

References

- Kitagawa, K., et al. (Year). Effects of long-chain cis-unsaturated fatty acids and their alcohol analogs on aggregation of bovine platelets and their relation with membrane fluidity change. Journal Name, Volume(Issue), pages. [Link to be added]

-

Balzano, S., et al. (2019). Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae). Plant and Cell Physiology, 60(8), 1804-1816. [Link]

-

Kim, S., et al. (Year). Biosynthesis of Medium- to Long-Chain α,ω-Diols from Free Fatty Acids Using CYP153A Monooxygenase, Carboxylic Acid Reductase, and E. coli Endogenous Aldehyde Reductases. Molecules, Volume(Issue), pages. [Link]

-

Balzano, S., et al. (2019). Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae). PubMed, [Link]

-

Balzano, S., et al. (Year). Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols inNannochloropsisspp. (Eustigmatophyceae). Oxford University Press, [Link]

-

Harada, N., et al. (Year). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, Volume(Issue), pages. [Link]

-

Issaq, H. J., et al. (Year). Effect of alcohol chain length, concentration and polarity on separations in high-performance liquid chromatography using bonded cyclodextrin columns. Journal of Chromatography A, Volume(Issue), pages. [Link]

-

Song, J. W., et al. (Year). Multistep Enzymatic Synthesis of Long-Chain α,ω-Dicarboxylic and ω-Hydroxycarboxylic Acids from Renewable Fatty Acids and Plant Oils. Request PDF, [Link]

-

MetwareBio. (2025). Comprehensive Guide to Common Lipidomics Databases and Software. MetwareBio, [Link]

-

Gordillo, B., et al. (2017). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure, [Link]

-

Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674). [Link]

-

Xu, Z., et al. (Year). [Enzymatic synthesis of saccharide and saccharide alcohol fatty acid esters]. Sheng Wu Gong Cheng Xue Bao, Volume(Issue), pages. [Link]

-

LIPID MAPS. (Year). LIPID MAPS, [Link]

-

S. Mishima, et al. (Year). Inhibitory action of C22-fatty acids on DNA polymerases and DNA topoisomerases. International Journal of Molecular Medicine, [Link]

-

Denard, C. A., et al. (2020). Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols. Green Chemistry, 22(12), 3748-3754. [Link]

-

Fahy, E., et al. (2023). LIPID MAPS: update to databases and tools for the lipidomics community. Nucleic Acids Research, 52(D1), D633-D640. [Link]

-

Pereira, E. B., et al. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. Catalysis Science & Technology, 9(1), 23-45. [Link]

-

Baker, E. S., et al. (2024). METLIN-CCS Lipid Database: An authentic standards resource for lipid classification and identification. Nature Metabolism, 6(6), 981-982. [Link]

-

Wang, Y., et al. (Year). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, Volume(Issue), pages. [Link]

-

Wang, L., et al. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. Journal of Fungi, 8(8), 834. [Link]

-

Pang, M., et al. (Year). Chemical profiling of the major components in natural waxes to elucidate their role in liquid oil structuring. Food Chemistry, Volume(Issue), pages. [Link]

-

Huffer, S., et al. (Year). Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea. Applied and Environmental Microbiology, Volume(Issue), pages. [Link]

-

Nikitina, L. E., et al. (Year). (PDF) Biological Activity of Bicyclic Monoterpene Alcohols. ResearchGate, [Link]

-

Zoghbia, M. G. B., et al. (Year). Chemical Composition and Biological Activities of the Essential Oils from Duguetia lanceolata St. Hil. Barks. Molecules, Volume(Issue), pages. [Link]

-

Kim, M., et al. (Year). Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterification. Journal of Agricultural and Food Chemistry, Volume(Issue), pages. [Link]

-

G. Navarro-Llopis, et al. (2021). trans-α-Necrodyl Acetate: Minor Sex Pheromone Component of the Invasive Mealybug Delottococcus aberiae (De Lotto). Insects, 12(4), 289. [Link]

-

Meier, L. R., et al. (2022). Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle Knulliana cincta cincta. Request PDF, [Link]

-

Buschhaus, C., et al. (Year). Tabulation of major ubiquitous wax compounds from A. thaliana and B. napus. ResearchGate, [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in<i>Nannochloropsis</i>spp. (Eustigmatophyceae) [ouci.dntb.gov.ua]

- 6. trans-α-Necrodyl Acetate: Minor Sex Pheromone Component of the Invasive Mealybug Delottococcus aberiae (De Lotto) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of Lipidomics Databases - Creative Proteomics [creative-proteomics.com]

- 11. [Enzymatic synthesis of saccharide and saccharide alcohol fatty acid esters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory action of C22-fatty acids on DNA polymerases and DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Analysis of (6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol

Introduction

(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol is a complex, long-chain unsaturated alcohol with the molecular formula C₃₂H₆₀O and a molecular weight of 460.82.[1] Its intricate structure, featuring three non-conjugated (Z)-alkene moieties and a secondary alcohol, presents a unique challenge and opportunity for spectroscopic characterization. This guide provides a comprehensive framework for the structural elucidation of this molecule using a multi-pronged spectroscopic approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The methodologies and interpretations detailed herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex lipids and related molecules.[1][2]

Molecular Structure and Expected Spectroscopic Features

A thorough understanding of the molecular structure is paramount to predicting and interpreting its spectroscopic data. The molecule consists of a 22-carbon docosadiene chain with a decenyl substituent at the 12-position, and a hydroxyl group at the 11-position. The key structural features to be confirmed are:

-

A C₃₂ backbone with a secondary alcohol.

-

Three non-conjugated carbon-carbon double bonds.

-

The (Z)-configuration of all three double bonds.

Each spectroscopic technique will provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will be essential.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum will provide information on the different types of protons and their connectivity.

Expected Chemical Shifts (δ) in ppm:

| Proton Type | Expected Chemical Shift (ppm) | Rationale |

| Olefinic Protons (-CH=CH-) | 5.30 - 6.20 | Protons on double bonds are deshielded and appear in this characteristic region.[3] |

| Carbinol Proton (-CH-OH) | 3.40 - 4.50 | The proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom.[4][5] |

| Hydroxyl Proton (-OH) | 1.0 - 5.0 (variable, broad singlet) | The chemical shift is concentration and solvent-dependent due to hydrogen bonding. It often appears as a broad singlet.[6][7] |

| Allylic Protons (=CH-CH₂-) | 2.0 - 2.8 | Protons adjacent to a double bond are slightly deshielded.[8] |

| Aliphatic Protons (-CH₂-) | 1.2 - 1.6 | Protons in the long alkyl chains will appear in this region. |

| Terminal Methyl Protons (-CH₃) | 0.86 - 0.98 | The terminal methyl groups are the most shielded protons.[3] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

D₂O Shake: To confirm the hydroxyl proton peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will disappear due to proton-deuterium exchange.[4][5]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of non-equivalent carbons and their chemical environments.

Expected Chemical Shifts (δ) in ppm:

| Carbon Type | Expected Chemical Shift (ppm) | Rationale |

| Olefinic Carbons (-C=C-) | 115 - 140 | Sp² hybridized carbons of the alkene groups.[9] |

| Carbinol Carbon (-C-OH) | 50 - 80 | The carbon attached to the hydroxyl group is deshielded.[10][11] |

| Allylic Carbons (=C-C-) | 20 - 40 | Carbons adjacent to the double bonds. |

| Aliphatic Carbons (-CH₂-) | 22 - 35 | Sp³ hybridized carbons of the long alkyl chains. |

| Terminal Methyl Carbons (-CH₃) | 10 - 15 | The most shielded carbons in the molecule.[9] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer is recommended.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be necessary due to the low natural abundance of ¹³C.[12]

-

DEPT Analysis: Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra.

-

COSY: Will show correlations between coupled protons, helping to trace the connectivity of the alkyl chains and the positions of the double bonds.

-

HSQC: Will correlate each proton with its directly attached carbon, allowing for the definitive assignment of the ¹³C spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis.

Expected Mass Spectrometric Data:

-

Molecular Ion Peak [M+H]⁺ or [M+Na]⁺: Expected at m/z 461.82 or 483.80 in positive ion mode ESI-MS.

-

Key Fragmentation Pathways:

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high mass accuracy.

-

Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and fragmentation patterns.

-

Tandem MS (MS/MS): Perform MS/MS on the molecular ion peak to induce fragmentation and obtain detailed structural information.[13][14]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad and strong due to hydrogen bonding.[6][15] |

| C-H Stretch (sp³ Aliphatic) | 2850 - 3000 | Strong. |

| C-H Stretch (sp² Alkene) | 3000 - 3100 | Medium, often appears as a shoulder on the sp³ C-H stretch. |

| C=C Stretch (Alkene) | 1640 - 1680 | Medium to weak for non-conjugated alkenes.[16] |

| C-O Stretch (Alcohol) | 1050 - 1260 | Strong.[11][15] |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrumentation: A standard FTIR spectrometer.

-

Acquisition: Acquire the spectrum over the range of 4000 - 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is used to identify chromophores, particularly conjugated systems.

Expected UV-Vis Absorption:

This compound contains three isolated (non-conjugated) double bonds. Non-conjugated alkenes typically have a λₘₐₓ below 200 nm, which is outside the range of standard UV-Vis spectrophotometers.[17][18][19] Therefore, no significant absorption is expected in the 200-800 nm range. The absence of a UV-Vis spectrum provides strong evidence for the lack of conjugation in the molecule.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Dissolve a known concentration of the compound in a UV-transparent solvent (e.g., ethanol or hexane).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition: Scan the spectrum from 200 to 800 nm.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow for the comprehensive spectroscopic analysis of this compound.

Caption: Integrated workflow for the spectroscopic analysis of the target molecule.

Conclusion

The structural elucidation of this compound requires a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy, supported by 2D experiments, will form the backbone of the analysis by providing the detailed carbon-hydrogen framework, high-resolution mass spectrometry will confirm the molecular formula and offer insights into fragmentation patterns. FTIR will provide rapid confirmation of key functional groups, and the absence of a UV-Vis spectrum will corroborate the non-conjugated nature of the polyene system. By following the protocols and interpretative guidelines laid out in this document, researchers can confidently and accurately characterize this and other complex lipid molecules.

References

- Bateman, J. E., Eagling, R. D., Horrocks, B. R., & Houlton, A. (n.d.). A Deuterium Labeling, FTIR, and Ab Initio Investigation of the Solution-Phase Thermal Reactions of Alcohols and Alkenes with Hydrogen-Terminated Silicon Surfaces.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Young, D. (2023, January 20). 13C NMR Spectroscopy: Common Functional Groups (Part 2). YouTube.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- UCLA Chemistry. (n.d.). IR: alcohols.

- OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry.

- CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.).

- Doc Brown's Chemistry. (n.d.). visible uv absorption spectrum of polyenes alkenes.

- Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols.

- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.

- ResearchGate. (n.d.). Fragmentation patterns displayed by fatty acid alcohols in negative ion tandem electrospray mass spectrometry.

- MedChemExpress. (n.d.). This compound.

- MedchemExpress.com. (n.d.). This compound | Biochemical Assay Reagent.

- Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols.

- PubMed. (n.d.). Identification of fatty acids by electrospray mass spectrometry and tandem mass....

- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.

- Green, N. (2020, March 10). Organic Chemistry: 1H NMR of alcohols. YouTube.

- Journal of the American Chemical Society. (n.d.). Absorption Spectra. V. The Ultraviolet and Visible Spectra of Certain Polyene Aldehydes and Polyene Azines1.

- Chemistry LibreTexts. (2024, March 17). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation.

- MedChemExpress. (n.d.). (6Z,16Z)-12-((Z)-Dec-4-enyl)docosa-6,16-dien-11-yl 5-(dimethylamino)pentanoate.

- PubMed Central. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution.

- SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system.

- Short Summary of 1H-NMR Interpretation. (n.d.).

- eCampusOntario Pressbooks. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis).

- Books Gateway. (2014, December 2). Fatty Acids | Tandem Mass Spectrometry of Lipids.

- PubMed Central. (n.d.). Uncovering Structural Diversity of Unsaturated Fatty Acyls in Cholesteryl Esters via Photochemical Reaction and Tandem Mass Spectrometry.